molecular formula C8H9F3O3Si B14463354 Benzoic acid--(trifluorosilyl)methanol (1/1) CAS No. 73303-94-3

Benzoic acid--(trifluorosilyl)methanol (1/1)

Cat. No.: B14463354
CAS No.: 73303-94-3
M. Wt: 238.23 g/mol
InChI Key: LLCVDDNCQXCINT-UHFFFAOYSA-N
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Description

Benzoic acid–(trifluorosilyl)methanol (1/1) is a unique compound that combines the properties of benzoic acid and trifluorosilyl methanol Benzoic acid is a well-known aromatic carboxylic acid, while trifluorosilyl methanol is a silicon-containing alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(trifluorosilyl)methanol (1/1) typically involves the reaction of benzoic acid with trifluorosilyl methanol under controlled conditions. One common method is to use a condensation reaction, where benzoic acid is reacted with trifluorosilyl methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzoic acid–(trifluorosilyl)methanol (1/1) may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(trifluorosilyl)methanol (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzoic acid, halobenzoic acid, sulfonated benzoic acid.

Scientific Research Applications

Benzoic acid–(trifluorosilyl)methanol (1/1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid–(trifluorosilyl)methanol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can inhibit or activate certain biochemical pathways.

    Disrupting cell membranes: This can lead to antimicrobial or antifungal effects.

    Modulating gene expression: This can influence cellular processes and responses.

Comparison with Similar Compounds

Benzoic acid–(trifluorosilyl)methanol (1/1) can be compared with other similar compounds, such as:

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Trifluorosilyl methanol: A silicon-containing alcohol with unique chemical properties.

    Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.

    4-(Trifluoromethyl)benzoic acid: A benzoic acid derivative with a trifluoromethyl group, known for its antifungal activity.

The uniqueness of benzoic acid–(trifluorosilyl)methanol (1/1) lies in its combination of benzoic acid and trifluorosilyl methanol, which imparts distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

73303-94-3

Molecular Formula

C8H9F3O3Si

Molecular Weight

238.23 g/mol

IUPAC Name

benzoic acid;trifluorosilylmethanol

InChI

InChI=1S/C7H6O2.CH3F3OSi/c8-7(9)6-4-2-1-3-5-6;2-6(3,4)1-5/h1-5H,(H,8,9);5H,1H2

InChI Key

LLCVDDNCQXCINT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(O)[Si](F)(F)F

Origin of Product

United States

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